molecular formula C17H22O B1613380 1-(5,6,7,7a,8,9,10,11-octahydro-4H-benzo[ef]heptalen-2-yl)ethanone CAS No. 65875-07-2

1-(5,6,7,7a,8,9,10,11-octahydro-4H-benzo[ef]heptalen-2-yl)ethanone

Cat. No.: B1613380
CAS No.: 65875-07-2
M. Wt: 242.36 g/mol
InChI Key: QIPXCFRQLDJRKH-UHFFFAOYSA-N
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Description

1-(5,6,7,7a,8,9,10,11-octahydro-4H-benzo[ef]heptalen-2-yl)ethanone is an organic compound with the molecular formula C17H22O It is a derivative of benzoheptalene and is characterized by its unique structure, which includes an ethanone group attached to a polycyclic hydrocarbon framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6,7,7a,8,9,10,11-octahydro-4H-benzo[ef]heptalen-2-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable benzoheptalene derivative with an acetylating agent such as acetic anhydride in the presence of a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated control systems allows for precise regulation of reaction parameters, leading to consistent product quality. The purification of the compound is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5,6,7,7a,8,9,10,11-octahydro-4H-benzo[ef]heptalen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ethanone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(5,6,7,7a,8,9,10,11-octahydro-4H-benzo[ef]heptalen-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5,6,7,7a,8,9,10,11-octahydro-4H-benzo[ef]heptalen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • **1-(5,6,7,7a,8,9,10,11-octahydro-4H-benzo[ef]heptalen-2-yl)methanol
  • **1-(5,6,7,7a,8,9,10,11-octahydro-4H-benzo[ef]heptalen-2-yl)propane

Uniqueness

1-(5,6,7,7a,8,9,10,11-octahydro-4H-benzo[ef]heptalen-2-yl)ethanone is unique due to its specific ethanone group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

1-(3-tricyclo[8.4.1.05,15]pentadeca-1,3,5(15)-trienyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O/c1-12(18)16-10-14-8-4-2-6-13-7-3-5-9-15(11-16)17(13)14/h10-11,13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPXCFRQLDJRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C3C(CCCCC3=C1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648987
Record name 1-(5,6,7,7a,8,9,10,11-Octahydro-4H-benzo[ef]heptalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65875-07-2
Record name 1-(5,6,7,7a,8,9,10,11-Octahydro-4H-benzo[ef]heptalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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